

Thermochemical properties of trifluoroacetaldehyde

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Compound of Interest

Compound Name: Trifluoroacetaldehyde

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An In-depth Technical Guide to the Thermochemical Properties of **Trifluoroacetaldehyde** (CF₃CHO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **trifluoroacetaldehyde** (CF₃CHO), also known as fluoral. **Trifluoroacetaldehyde** is a significant atmospheric degradation product of several hydrofluoroolefins (HFOs), which are used as refrigerants.^{[1][2][3]} Understanding its thermodynamic stability, bond energies, and reaction pathways is crucial for atmospheric modeling, assessing environmental impact, and for its potential applications in chemical synthesis.

Core Thermochemical Properties

The fundamental thermochemical data for **trifluoroacetaldehyde** are summarized below. These values are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants for processes involving this compound.

Table 1: Key Thermochemical Values for **Trifluoroacetaldehyde**

Property	Symbol	Value	Units	Reference
Molecular Weight	M	98.0239	g/mol	[4][5][6]
Enthalpy of Reaction (Standard)	$\Delta_r H^\circ$	$>1623 \pm 17$	kJ/mol	[4]
Free Energy of Reaction (Standard)	$\Delta_r G^\circ$	$>1590 \pm 17$	kJ/mol	[4]

Note: The enthalpy and free energy of reaction data from the NIST WebBook are noted as potentially unreasonable in the source material.[4]

Table 2: Bond Dissociation Energies (BDE) for **Trifluoroacetaldehyde** and Related Species

Bond	Dissociation Products	BDE Value	Units	Reference
CF ₃ CO—H	CF ₃ CO + H	381 ± 8	kJ/mol	[7]
C—C (S0 state)	CF ₃ + HCO	335.7 ± 1.8	kJ/mol	[1]
C—C (T1 state barrier)	CF ₃ + HCO	368.3 ± 2.4	kJ/mol	[1]

Key Experimental Methodologies

The determination of the thermochemical properties listed above relies on a combination of experimental techniques and computational studies. Below are detailed descriptions of the key experimental protocols cited in the literature.

Kinetics of Thermal Bromination

This method is used to determine the C-H bond dissociation energy in aldehydes.

- Objective: To determine the bond dissociation energy $D(\text{CF}_3\text{CO—H})$. [7]

- Methodology:
 - **Trifluoroacetaldehyde** vapor is mixed with bromine (Br_2) in a reaction vessel.
 - The mixture is heated to a specific temperature range (e.g., 198–303°C) to initiate a thermal chain reaction.^[7]
 - The primary chain initiation step is the thermal dissociation of bromine: $\text{M} + \text{Br}_2 \rightleftharpoons \text{M} + 2\text{Br}$.
 - A bromine radical then abstracts a hydrogen atom from **trifluoroacetaldehyde**: $\text{Br} + \text{CF}_3\text{CHO} \rightarrow \text{HBr} + \text{CF}_3\text{CO}$.^[7]
 - The rate of the reaction is monitored over time, typically by measuring the disappearance of a reactant or the appearance of a product using techniques like gas chromatography or mass spectrometry.
 - By studying the reaction kinetics at different temperatures, the activation energy for the hydrogen abstraction step can be determined.
 - This activation energy is then used to derive the enthalpy change of the reaction, which directly relates to the C-H bond dissociation energy.^[7]

Photodissociation Dynamics with Velocity-Mapped Ion Imaging

This technique is employed to study the energy and dynamics of bond cleavage following photoexcitation.

- Objective: To determine the C-C bond dissociation threshold and study the dynamics of the $\text{CF}_3 + \text{HCO}$ radical product formation.^[1]
- Methodology:
 - A jet-cooled molecular beam of **trifluoroacetaldehyde** is introduced into a high-vacuum chamber. This ensures the molecules are in their lowest vibrational and rotational states.

- A tunable photolysis laser is fired at the molecular beam, exciting the CF_3CHO molecules to a specific electronic state (e.g., S_1). The wavelength range used can be between 297.5 nm and 342.8 nm.^[1]
- Following excitation, the molecule may undergo internal conversion or intersystem crossing to other electronic states (S_0 or T_1) and then dissociate into radical fragments ($\text{CF}_3 + \text{HCO}$).^[1]
- One of the fragments (e.g., HCO) is then selectively ionized by a second laser.
- The resulting ions are accelerated by an electric field towards a position-sensitive detector.
- The detector records the arrival position and time-of-flight of each ion, which allows for the reconstruction of the ion's initial velocity vector (speed and direction).
- By analyzing the kinetic energy release and angular distribution of the fragments, the dissociation energy (bond strength) and the dynamics of the dissociation process can be precisely determined.^[1]

Pulsed Laser Photolysis-Pulsed Laser Induced Fluorescence (PLP-PLIF)

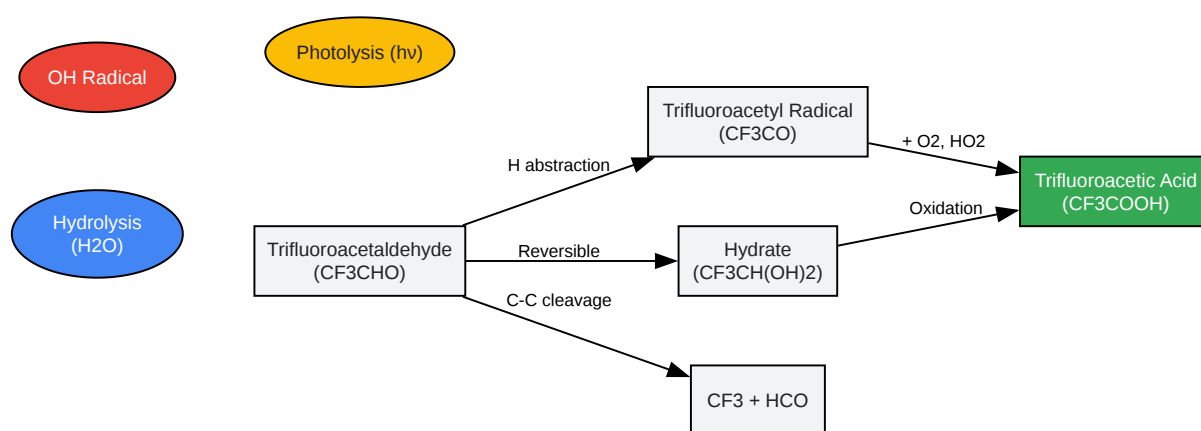
PLP-PLIF is a highly sensitive method for studying the kinetics of gas-phase reactions, particularly those involving radicals like OH.

- Objective: To determine the temperature dependence of the rate coefficient for the reaction of CF_3CHO with OH radicals.^[2]
- Methodology:
 - A mixture of CF_3CHO , an OH radical precursor (e.g., H_2O_2 or HNO_3), and a buffer gas (like N_2 or He) is introduced into a temperature-controlled reaction cell.
 - A short pulse from a photolysis laser (the "pump" laser) is used to dissociate the precursor, rapidly generating a known concentration of OH radicals.

- After a controlled time delay, a second laser pulse (the "probe" laser) is tuned to a specific electronic transition of the OH radical.
- The OH radicals absorb the probe laser light and are excited to a higher electronic state. They then relax back to a lower state, emitting light in a process called fluorescence.
- The intensity of this fluorescence is directly proportional to the concentration of OH radicals at that specific time delay.
- By varying the time delay between the pump and probe laser pulses and measuring the decay of the fluorescence signal, a pseudo-first-order rate constant for the loss of OH radicals is obtained.
- This experiment is repeated at various temperatures (e.g., 204 K to 361 K) to determine the temperature dependence of the reaction rate coefficient.[2]

Reaction Pathways and Mechanisms

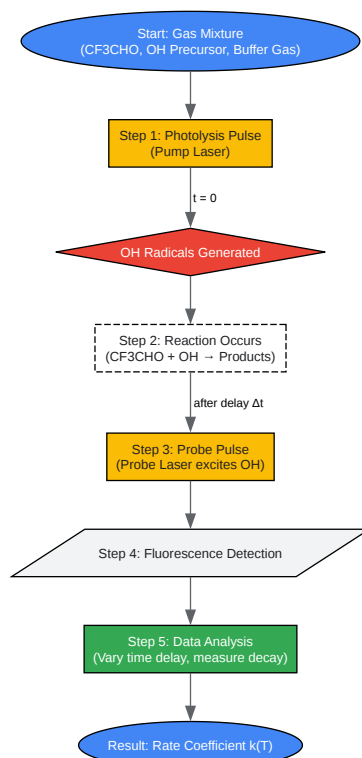
Trifluoroacetaldehyde is primarily removed from the atmosphere through photolysis and reaction with OH radicals.[3][8][9]



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Caption: Atmospheric degradation pathways of CF_3CHO .

The diagram above illustrates the primary atmospheric fate of **trifluoroacetaldehyde**. It can react with hydroxyl (OH) radicals, undergo photolysis (bond cleavage by light), or react with water.[3] The reaction with OH radicals leads to the formation of the trifluoroacetyl radical (CF₃CO), a key intermediate.[2] Photolysis can break the C-C bond, yielding CF₃ and HCO radicals.[1] In the presence of water, **trifluoroacetaldehyde** can form a hydrate, which can be further oxidized.[10] Ultimately, these pathways can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental compound.[2]



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Caption: Simplified workflow for a PLP-PLIF experiment.

This workflow visualizes the sequence of a Pulsed Laser Photolysis-Pulsed Laser Induced Fluorescence (PLP-PLIF) experiment. The process begins with a gas mixture in a reaction cell. A pump laser generates OH radicals, which then react with **trifluoroacetaldehyde**. A time-delayed probe laser excites the remaining OH radicals, and the resulting fluorescence is detected. By analyzing the fluorescence decay at different time delays, the reaction rate coefficient is determined.[2]

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